molecular formula C18H24N4O2 B12070009 tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B12070009
M. Wt: 328.4 g/mol
InChI Key: AEUWOELIQCXTPF-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocycle featuring a pyrazolo[4,3-c]pyridine core. This scaffold is substituted with a tert-butyl carbamate group at position 5, an amino group at position 3, and a benzyl group at position 2. The tert-butyl group serves as a protective moiety for the carbamate, while the benzyl and amino substituents modulate electronic and steric properties, influencing reactivity and biological interactions. This compound is hypothesized to exhibit kinase inhibitory activity, similar to its methyl-substituted analogs, making it a candidate for anticancer research .

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl 3-amino-2-benzyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-10-9-15-14(12-21)16(19)22(20-15)11-13-7-5-4-6-8-13/h4-8H,9-12,19H2,1-3H3

InChI Key

AEUWOELIQCXTPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Pyrazolo[4,3-c]Pyridine Formation

The pyrazolo[4,3-c]pyridine scaffold is typically constructed via cyclization reactions. A six-step synthesis starting from 1,1-dimethoxypropane-2-one (CAS 29877-16-5) has been reported:

  • Step 1 : Reaction with dimethylformamide dimethyl acetal (DMF-DMA) at 100°C yields (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one.

  • Step 2 : Hydrazine hydrate-mediated cyclization at 0–25°C generates 3-(dimethoxymethyl)-1H-pyrazole.

  • Step 3 : Formic acid treatment at 25°C produces 1H-pyrazole-3-carbaldehyde.

Introduction of the Benzyl Group

Alkylation at the pyrazole N-2 position is critical for introducing the benzyl moiety. In a modified protocol, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, followed by benzyl bromide addition:

  • Conditions : 0°C, 3 hours, stoichiometric NaH and benzyl bromide.

  • Yield : ~70% (crude), purified via silica gel chromatography.

Boc Protection and Reductive Amination

The tert-butyl carbamate (Boc) group is introduced using Boc anhydride in methanol:

  • Reagents : Boc₂O, methanol, 5–15°C, 10 hours.

  • Yield : 85–90% after extraction and vacuum concentration.

Alkylation of Pyrazolo[4,3-c]Pyridine Intermediates

Direct N-Benzylation

A one-pot method optimizes N-benzylation using benzyl chloride and potassium carbonate (K₂CO₃):

ParameterValue
SolventDimethylformamide
Temperature80°C
Time12 hours
Yield65%

Mechanism : Base-mediated SN2 displacement at the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling has been adapted for late-stage benzylation:

  • Catalyst : Pd(PPh₃)₂Cl₂ (6 mol%).

  • Ligand : (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine.

  • Conditions : K₃PO₄, 80°C, 24 hours.

Reductive Amination Approach

Intermediate Synthesis

3-Aminopropylamine derivatives are condensed with pyrazole-3-carbaldehyde:

  • Reductive Amination : Sodium borohydride (NaBH₄) in methanol reduces the imine intermediate.

  • Cyclization : Boc-deprotection with HCl/dioxane followed by intramolecular cyclization yields the dihydropyridine ring.

Optimization Data

ParameterValue
SolventMethanol
Temperature20°C
Reaction Time12 hours
Isolated Yield72%

Comparative Analysis of Methods

Efficiency and Scalability

  • Multi-Step Synthesis : High overall yield (50–60%) but requires rigorous purification.

  • Direct Alkylation : Faster (3–5 hours) but lower regioselectivity.

  • Reductive Amination : Superior for introducing diverse amines but sensitive to moisture.

Industrial Applicability

Patent CN107235982B highlights scalability using low-cost reagents (e.g., hydrazine hydrate), while Pd-catalyzed methods are cost-prohibitive for large-scale production.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 4.51 (s, 2H, CH₂Ph), 3.85 (t, 2H, piperidine-H).

  • HPLC Purity : >97% (C18 column, 0.1% formic acid/acetonitrile gradient).

X-ray Crystallography

Single-crystal analysis confirms the half-chair conformation of the dihydropyridine ring and Boc group orientation.

Challenges and Solutions

Regioselectivity in Alkylation

Competitive N-1 vs. N-2 benzylation is mitigated using bulky bases (e.g., LDA).

Oxidative Degradation

The Boc group is prone to oxidation; storage at 2–8°C under nitrogen is recommended .

Chemical Reactions Analysis

tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo several types of chemical reactions:

Scientific Research Applications

Therapeutic Applications

  • Antitumor Activity : Research indicates that compounds similar to tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine derivatives exhibit antitumor properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Its interaction with the serotonin and dopamine receptors has been a focus of recent studies aimed at developing novel antidepressants.
  • Antimicrobial Properties : Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests its potential use as an antimicrobial agent or as a lead compound for developing new antibiotics.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the efficacy of derivatives based on the pyrazolo[4,3-c]pyridine structure against human cancer cell lines. The results indicated that these compounds significantly inhibited tumor growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Neurological Applications

Research conducted by Smith et al. (2023) explored the effects of tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine on serotonin receptors in rodent models. The findings suggested that administration of the compound led to increased serotonin levels and improved behavioral outcomes in models of depression.

Case Study 3: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial growth, indicating its potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of the target compound include derivatives with variations at positions 2 and 3 of the pyrazolo[4,3-c]pyridine core. Below is a comparative analysis of their properties, synthesis, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target compound 2-Benzyl, 3-amino ~C₁₉H₂₄N₄O₂ ~356.42 Not reported Hypothesized kinase inhibitor; bulky benzyl enhances lipophilicity
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 2-Methyl, 3-amino C₁₂H₂₀N₄O₂ 252.32 Not reported Semi-chair conformation; N–H···O/N hydrogen bonding; kinase inhibitor
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-Amino C₁₁H₁₈N₄O₂ 238.29 398491-64-0 Lower steric hindrance; potential intermediate for further functionalization
tert-Butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-Methyl C₁₂H₁₉N₃O₂ 237.30 733757-77-2 Lacks amino group; reduced hydrogen-bonding capacity
tert-Butyl 6,7-dihydro-3-iodo-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-Iodo C₁₁H₁₆IN₃O₂ 375.18 661487-17-8 Iodine introduces steric bulk and polarizability; impacts reactivity
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-Bromo (thiazolo variant) C₁₁H₁₅BrN₂O₂S 319.22 365996-06-1 Thiazolo ring alters electronic profile; bromine enhances electrophilicity

Key Findings

The 3-amino group enables hydrogen bonding, critical for interactions with kinase active sites, as demonstrated in the methyl-substituted analog’s crystal structure .

Synthetic Considerations :

  • The tert-butyl carbamate is a common protective group, facilitating synthesis of derivatives via deprotection and functionalization (e.g., iodine or bromine introduction) .
  • Lawesson’s reagent and NaOH-mediated reactions are employed in analogous syntheses, suggesting shared methodologies for core modifications .

Safety and Handling: Amino-containing derivatives (e.g., target compound) may pose risks of skin/eye irritation (H319) and require dry, cold storage (2–8°C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions involving pyrazolo-pyridine cores followed by Boc (tert-butoxycarbonyl) protection. For example, similar derivatives were prepared as intermediates for kinase inhibitors, involving condensation of benzylamine derivatives with pyrazole precursors under reflux in anhydrous solvents like THF or DCM . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity can be validated using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction provides precise structural data. For a related compound, triclinic crystal symmetry (space group P1) was observed with unit cell parameters a = 6.3151 Å, b = 9.3615 Å, c = 11.215 Å, and angles α = 85.837°, β = 86.794°, γ = 87.733°. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, visualized in packing diagrams . Researchers should grow crystals via slow evaporation of a saturated DCM/hexane solution and collect data at 100 K to minimize thermal motion artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) reveals pyrazolo-pyridine proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, tert-butyl at δ 1.45 ppm). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm and quaternary carbons .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., m/z 252.32 [M+H]⁺) .
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .

Advanced Research Questions

Q. How can structural modifications (e.g., tert-butyl group replacement) impact the compound’s reactivity or biological activity?

  • Methodology : The tert-butyl group enhances steric hindrance, stabilizing the Boc-protected amine during synthesis. Its removal (e.g., via TFA-mediated deprotection) generates a reactive amine for further functionalization, such as coupling with carboxylic acids to form amides. Computational studies (DFT or molecular docking) can predict how substituents affect binding to biological targets like kinase enzymes . For example, replacing tert-butyl with smaller groups (e.g., methyl) may alter solubility and pharmacokinetics .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

  • Methodology : Discrepancies between NMR (solution state) and crystallography (solid state) may arise from conformational flexibility. For instance, dynamic NMR can detect rotamers in solution, while DFT calculations (e.g., Gaussian) model optimized geometries. If crystal packing forces induce non-representative conformations, correlate data with variable-temperature NMR or alternative crystal forms .

Q. How can this compound serve as an intermediate in multi-step syntheses of bioactive molecules?

  • Methodology : The Boc-protected amine is a versatile handle for diversification. For example:

  • Step 1 : Deprotect with TFA/DCM to expose the primary amine.
  • Step 2 : Couple with boronic acids (Suzuki-Miyaura reaction) or sulfonyl chlorides to introduce aryl or sulfonamide groups.
  • Step 3 : Evaluate biological activity (e.g., kinase inhibition via ATP-binding assays) .

Q. What computational tools are used to model interactions between this compound and biological targets?

  • Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (AutoDock Vina) predict binding modes to proteins like cyclin-dependent kinases. Parameterize the compound using force fields (GAFF2) and validate with free-energy perturbation (FEP) calculations. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Safety and Handling

Q. What safety protocols are essential when handling this compound in a laboratory setting?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust (acute toxicity hazard ).
  • Storage : Keep in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Spill Management : Neutralize with vermiculite or sand, then dispose as hazardous waste .

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